An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone: Chemical Properties and Structure
An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Trifluoroacetophenone, also known by its IUPAC name 1-(2,3,5-trifluorophenyl)ethanone, is a fluorinated aromatic ketone. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.
Chemical Structure and Identification
The structure of 2',3',5'-Trifluoroacetophenone is characterized by an acetophenone core with three fluorine atoms substituted at the 2', 3', and 5' positions of the phenyl ring.
IUPAC Name: 1-(2,3,5-trifluorophenyl)ethanone CAS Number: 243459-93-0 Molecular Formula: C₈H₅F₃O
Physicochemical Properties
Quantitative data for 2',3',5'-Trifluoroacetophenone is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted through computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Weight | 174.12 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 193.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 67.1 °C (Predicted) | [3] |
| Solubility | Soluble in most organic solvents | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2',3',5'-Trifluoroacetophenone is not widely available in public databases. Researchers are advised to acquire their own analytical data upon synthesis or procurement of the compound. The expected spectroscopic characteristics are outlined below based on the compound's structure.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons. The methyl group will likely appear as a singlet, while the two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons. The carbon signals of the fluorinated ring will exhibit C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this compound and is expected to show three distinct signals for the fluorine atoms at the 2', 3', and 5' positions, with characteristic coupling constants between them.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) to form a benzoyl cation and the cleavage of the acyl group to produce a trifluorophenyl cation.
Synthesis Protocols
Logical Synthesis Workflow
Caption: General synthetic strategies for 1-(2,3,5-trifluorophenyl)ethanone.
Experimental Considerations:
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Friedel-Crafts Acylation: This method involves the reaction of 1,2,4-trifluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst. The regioselectivity of the acylation will be a critical factor to consider, as multiple isomers can potentially be formed. Reaction conditions such as temperature and catalyst choice will need to be optimized to favor the desired 2,3,5-substituted product.
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Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable starting material, such as 1-bromo-2,3,5-trifluorobenzene, followed by reaction with an appropriate acylating agent. The successful formation of the Grignard reagent is crucial and requires anhydrous conditions.
Applications in Drug Development and Research
Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. While specific biological activities or signaling pathway involvement for 2',3',5'-trifluoroacetophenone are not extensively documented, its role as a key intermediate is implied in the synthesis of more complex, biologically active molecules.
The trifluorophenyl moiety can enhance a molecule's:
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Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
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Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.
Given these properties, 2',3',5'-trifluoroacetophenone is a valuable precursor for the synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and analgesic drug development.[1]
Safety and Handling
2',3',5'-Trifluoroacetophenone is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered to have a certain degree of volatility and flammability.[3] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.
Conclusion
2',3',5'-Trifluoroacetophenone is a fluorinated building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is not abundant in the public literature, its structural features suggest it is a valuable tool for medicinal chemists. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.
